molecular formula C6H13NO2S B1370857 3-(Methylsulfonyl)piperidine CAS No. 290328-56-2

3-(Methylsulfonyl)piperidine

Cat. No.: B1370857
CAS No.: 290328-56-2
M. Wt: 163.24 g/mol
InChI Key: PBJLJPZGBKCUKM-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)piperidine is a piperidine derivative characterized by a methylsulfonyl (-SO₂CH₃) group attached to the third carbon of the piperidine ring. This modification imparts significant electronic and steric effects, influencing its physicochemical properties (e.g., polarity, solubility) and biological interactions. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators .

Properties

IUPAC Name

3-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJLJPZGBKCUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624195
Record name 3-(Methanesulfonyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290328-56-2
Record name 3-(Methylsulfonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290328-56-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methanesulfonyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfonylpiperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)piperidine typically involves the sulfonylation of piperidine. One common method includes the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

3-(Methylsulfonyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The table below summarizes key structural differences between 3-(Methylsulfonyl)piperidine and related compounds:

Compound Name Substituent Position(s) Molecular Formula Molecular Weight Key Functional Groups CAS/RN
This compound C3 of piperidine C₆H₁₃NO₂S 163.24 Piperidine, methylsulfonyl at C3 Not explicitly provided
3-[4-(Methylsulfonyl)phenoxy]piperidine C3 of piperidine C₁₂H₁₇NO₃S 255.33 Phenoxy linker with methylsulfonyl at C4 1284608-15-6
Pridopidine C4 of piperidine C₁₄H₂₁NO₂S 267.39 1-Propyl, 4-(3-methylsulfonylphenyl) 903576-44-3
Ordopidine C4 of piperidine C₁₄H₂₀FNO₂S 285.38 1-Ethyl, 4-(2-fluoro-3-methylsulfonylphenyl) Not provided
4-Amino-1-(methylsulfonyl)piperidine N1 and C4 of piperidine C₆H₁₄N₂O₂S 178.25 Methylsulfonyl at N1, amino at C4 402927-97-3

Key Observations :

  • Position of Methylsulfonyl Group : The target compound’s methylsulfonyl group at C3 contrasts with derivatives like pridopidine, where the group is on a phenyl ring attached to C4. This positional difference alters electronic effects and steric bulk .

Pharmacological Activity and SAR

Dopaminergic Stabilizers
  • Pridopidine and Ordopidine : These act as dopamine D2 receptor antagonists with state-dependent effects, inhibiting psychostimulant-induced hyperactivity . The methylsulfonylphenyl group at C4 of piperidine is critical for receptor interaction.
Enzyme Inhibition
  • Piperidine derivatives with sulfonyl groups, such as 3-[4-(Methylsulfonyl)phenoxy]piperidine, have shown inhibitory activity against lysine-specific demethylase (LSD1) in cancer research . The phenoxy linker likely enhances binding to the enzyme’s active site.
Impact of Chirality
  • Chiral Piperidine Scaffolds : Substituent position (e.g., 3- vs. 5-position) significantly affects potency. For example, in PCAF inhibitors, 3,5-disubstituted piperidines showed improved KD values (~150 nmol/L) compared to symmetric analogs (>200 nmol/L) .

Physicochemical Properties

Property This compound Pridopidine 4-Amino-1-(methylsulfonyl)piperidine
Solubility Soluble in polar solvents Ethanol, DMSO Water, DMSO
LogP (Predicted) ~0.5 (moderate polarity) ~2.8 ~-0.3 (high polarity)
Stability Stable at RT, hygroscopic Stable Sensitive to oxidation

Biological Activity

3-(Methylsulfonyl)piperidine is a piperidine derivative characterized by the presence of a methylsulfonyl group, which imparts unique properties that are of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Overview of this compound

  • Chemical Formula : C6H13NO2S
  • Molecular Weight : 161.24 g/mol
  • CAS Number : 290328-56-2

This compound is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural characteristics suggest potential interactions with various biological targets, contributing to its pharmacological profile.

Target Interactions

This compound interacts with a variety of biological molecules, including enzymes and receptors. The methylsulfonyl group may enhance its affinity for specific targets compared to other piperidine derivatives.

  • Cytochrome P450 Enzymes : This compound is known to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds.
  • Cell Signaling Pathways : Research indicates that it can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

Biochemical Pathways

The compound's interactions can lead to alterations in metabolic pathways, influencing the levels of metabolites and the overall cellular environment. Notably, studies have shown that it can affect apoptosis and necrosis in cancer cells, suggesting its potential as an anticancer agent .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects against various human cancer cell lines. For example:

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
MCF7 (Breast)29.235-Fluorouracil20
HCT116 (Colon)39.95Sunitinib15
A431 (Skin)35.00--

These results indicate that this compound has comparable or superior efficacy against certain cancer cell lines compared to established chemotherapeutic agents .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been studied for its antimicrobial properties. Preliminary findings suggest activity against various bacterial strains, although further research is needed to elucidate the full spectrum of its antimicrobial effects.

Case Studies and Research Findings

A notable study investigated the antiproliferative effects of synthesized analogs of piperidine derivatives, including those containing the methylsulfonyl group. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production .

Another research highlighted the structure-activity relationship (SAR) of sulfonamide compounds derived from piperidine, revealing that modifications at the methylsulfonyl position significantly impacted their biological activity against cancer cell lines .

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